molecular formula C7H6ClN3 B3155583 6-chloro-1H-benzimidazol-5-amine CAS No. 803633-73-0

6-chloro-1H-benzimidazol-5-amine

Cat. No.: B3155583
CAS No.: 803633-73-0
M. Wt: 167.59 g/mol
InChI Key: XOGPROGBNPDREL-UHFFFAOYSA-N
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Description

6-Chloro-1H-benzimidazol-5-amine (CAS 803633-73-0) is a benzimidazole derivative of high interest in medicinal chemistry research. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Recent scientific studies highlight its value in constructing new chemical entities, particularly N-substituted 6-chloro-1H-benzimidazole derivatives that have demonstrated potent antibacterial activity against strains like Escherichia coli and Staphylococcus aureus (including MRSA), as well as significant antifungal and anticancer activities . The benzimidazole core is a privileged scaffold in drug discovery, known to interact with various biological targets through hydrogen bonding and other molecular interactions . Researchers are exploring its mechanism of action, which may involve inhibition of enzymes like dihydrofolate reductase (DHFR) , a target for both antimicrobial and anticancer agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-1H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGPROGBNPDREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=CN2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-benzimidazol-5-amine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by chlorination. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with formic acid under reflux conditions to form the benzimidazole core, followed by chlorination using thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-benzimidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

6-chloro-1H-benzimidazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a lead compound for developing new therapeutic agents targeting various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-chloro-1H-benzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Biological Activity

Overview

6-Chloro-1H-benzimidazol-5-amine is a heterocyclic compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This compound features a chlorine atom at the 6th position and an amine group at the 5th position, contributing to its unique pharmacological properties. Research has indicated that benzimidazole derivatives, including this compound, exhibit significant potential in various therapeutic areas, including antimicrobial, anticancer, antihypertensive, and anti-inflammatory activities .

Target of Action: Benzimidazole derivatives are known to interact with various biological targets. For instance, they can inhibit nucleic acid synthesis in bacteria by competing with purines, which are essential for DNA and RNA production.

Biochemical Pathways: These compounds influence multiple biochemical pathways due to their ability to act as structural isosters of naturally occurring nucleotides. This allows them to interact with biopolymers within living systems, leading to diverse cellular effects.

Pharmacological Activities

The biological activities of this compound and its derivatives have been extensively studied. Below is a summary of its key activities:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, particularly Gram-positive bacteria .
Anticancer Targets pathways involved in cancer cell proliferation; effective against specific cancer cell lines .
Antihypertensive Demonstrated potential in reducing blood pressure through vasodilatory effects.
Anti-inflammatory Inhibits inflammatory mediators, showing promise in treating inflammatory diseases .
Antiviral Some derivatives have shown activity against viral infections by targeting viral replication processes .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Activity: A study synthesized several derivatives of this compound, demonstrating moderate to excellent antimicrobial activity against Gram-positive bacteria and fungi. Notably, certain compounds exhibited minimal inhibitory concentrations (MIC) as low as 32 mg/mL against Streptococcus faecalis and Candida albicans .
  • Anticancer Properties: Research evaluating the anticancer potential of benzimidazole derivatives identified specific targets such as vascular endothelial growth factor receptor 2 (VEGFR2) and histone deacetylase 6 (HDAC6). Compounds derived from this compound were found to induce apoptosis in cancer cells through these pathways .
  • Pharmacokinetic Studies: The pharmacokinetics of this compound suggest favorable properties such as increased stability and bioavailability, which are critical for therapeutic applications. Studies indicate that modifications at the 2-position of the benzimidazole core can enhance potency and efficacy against specific biological targets .

Q & A

Q. How can researchers ensure robust intellectual property (IP) claims for novel this compound derivatives?

  • Methodological Answer : File provisional patents early, emphasizing novel synthetic routes or unexpected bioactivity. Use Markush structures in claims to cover broad substituent scopes. Partner with institutional IP offices for prior-art searches and freedom-to-operate analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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